

Characterization of Ibrutinib Process-Related Impurities: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ibrutinib impurity 6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of process-related impurities of Ibrutinib, a potent and covalently binding inhibitor of Bruton's tyrosine kinase (BTK). Understanding and controlling these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the origins of these impurities, methods for their identification and quantification, and the relevant biological pathways associated with Ibrutinib's mechanism of action.

Introduction to Ibrutinib and its Impurities

Ibrutinib, chemically known as 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one, is a targeted therapy used in the treatment of various B-cell malignancies.[1] The synthesis of such a complex molecule involves multiple steps, which can lead to the formation of process-related impurities. These impurities can be unreacted starting materials, intermediates, by-products of side reactions, or reagents.[2] Regulatory agencies require stringent control and characterization of these impurities to ensure patient safety.

Impurities in Ibrutinib are broadly categorized as:

- Process-Related Impurities: Arising from the manufacturing process.

- Degradation Impurities: Formed by the degradation of the drug substance under storage or stress conditions.^[2]
- Miscellaneous Impurities: Including residual solvents and inorganic impurities.

This guide focuses on the characterization of process-related impurities.

Ibrutinib Synthesis and the Origin of Process-Related Impurities

The synthesis of Ibrutinib is a multi-step process. A representative synthetic route is depicted below, highlighting the potential formation points of key process-related impurities. The synthesis generally involves the construction of the pyrazolopyrimidine core, followed by the introduction of the phenoxyphenyl group and the chiral piperidine moiety, and finally, the acylation with acryloyl chloride.

Diagram of a potential Ibrutinib synthesis pathway and impurity formation will be described conceptually here, as a prelude to the detailed impurity table.

Certain impurities are known to arise from specific steps in the synthesis. For instance, incomplete reactions or side reactions of intermediates can lead to the formation of structurally similar compounds that may be carried through the process.

Data Presentation: Ibrutinib Process-Related Impurities

The following table summarizes the key process-related impurities of Ibrutinib, their structures, and molecular weights.

Impurity Name	Chemical Structure	Molecular Formula	Molecular Weight (g/mol)
Ibrutinib Impurity 1	1-Methyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine	C ₁₈ H ₁₅ N ₅ O	317.35
Ibrutinib Impurity 2	(S)-8-(1-Acryloylpiperidin-3-yl)-10-(4-phenoxyphenyl)-3,4-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one	C ₂₅ H ₂₄ N ₆ O ₂	440.50
N-Desmethyl Ibrutinib	1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one with a methyl group removed from an unspecified position (often on the pyrazolopyrimidine ring)	C ₂₄ H ₂₂ N ₆ O ₂	426.47
Ibrutinib Diamide Impurity	N6-Acryloyl Ibrutinib	C ₂₈ H ₂₆ N ₆ O ₃	494.55
Ibrutinib Impurity 69	4-(4-(1-(1-Acryloylpiperidin-3-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenoxy)phenyl hydrogen sulfate	C ₂₅ H ₂₄ N ₆ O ₆ S	536.56

Ibrutinib Impurity 84	3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine	C ₁₇ H ₁₃ N ₇ O	331.33
Ibrutinib Impurity 156	1-[(3S)-3-hydroxypiperidin-1-yl]prop-2-en-1-one	C ₈ H ₁₃ NO ₂	155.19
1,3-bis((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one	Dimer impurity	C ₄₇ H ₄₆ N ₁₂ O	826.95
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine	Key Intermediate	C ₁₇ H ₁₃ N ₅ O	303.32

Experimental Protocols

The characterization of Ibrutinib process-related impurities relies on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for the analysis.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This method is suitable for the separation and quantification of known and unknown impurities in Ibrutinib drug substance.

- Chromatographic System: A gradient HPLC system with a UV detector.
- Column: Kromosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[3]

- Mobile Phase A: 0.1% Orthophosphoric Acid in Water.[4]
- Mobile Phase B: Acetonitrile.[4]
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	60	40
10	40	60
15	40	60
20	60	40

| 25 | 60 | 40 |

- Flow Rate: 1.0 mL/min.[3][4]
- Column Temperature: 30 °C.[4]
- Detection Wavelength: 295 nm or 296 nm.[3][4]
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the Ibrutinib sample in the mobile phase to a concentration of approximately 140 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation

This method is used for the identification and structural characterization of unknown impurities.

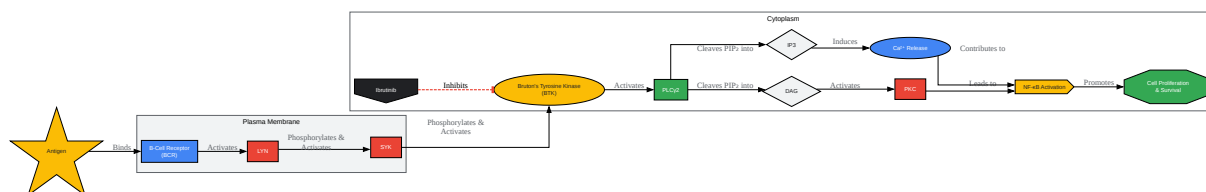
- Chromatographic System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
- Column: Waters Acquity UPLC C18 (100 mm x 2.1 mm, 1.7 µm).[5][6]

- Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6).[\[5\]](#)[\[6\]](#)
- Mobile Phase B: Acetonitrile.[\[5\]](#)[\[6\]](#)
- Gradient Program: A suitable gradient to resolve impurities from the main peak.
- Flow Rate: 0.3 mL/min.[\[5\]](#)[\[6\]](#)
- Column Temperature: Ambient.
- Injection Volume: 5 μ L.[\[5\]](#)[\[6\]](#)
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.[\[5\]](#)
 - Scan Range: m/z 50-1000.
 - Data Acquisition: Full scan and product ion scan (MS/MS) modes to obtain fragmentation patterns for structural elucidation.

Mandatory Visualizations

B-Cell Receptor (BCR) and BTK Signaling Pathway

Ibrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is crucial for comprehending the drug's mechanism of action.

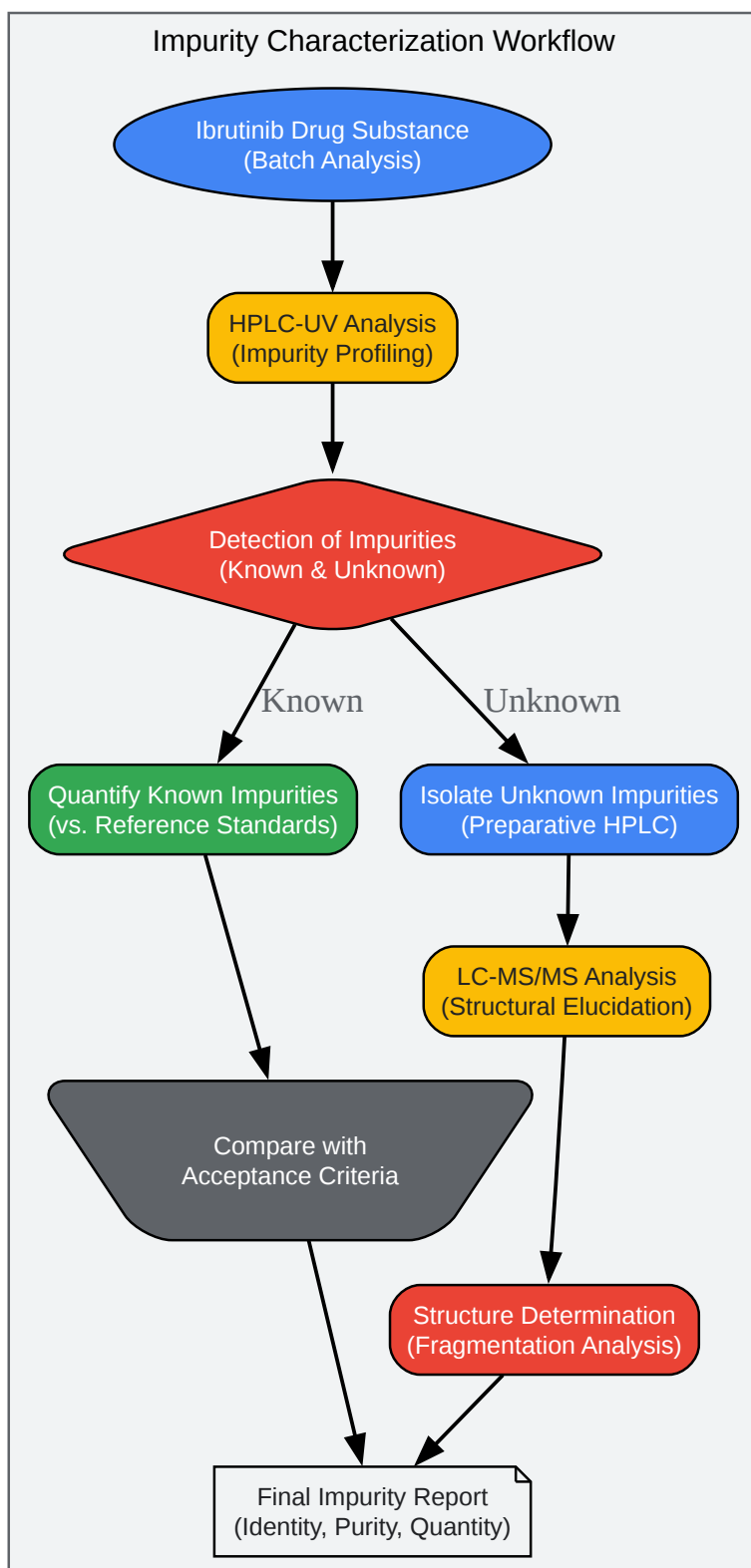


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Caption: BCR and BTK Signaling Pathway and Ibrutinib's Mechanism of Action.

Experimental Workflow for Impurity Characterization

A systematic workflow is essential for the efficient and accurate characterization of process-related impurities.



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Caption: A typical experimental workflow for the characterization of Ibrutinib impurities.

Conclusion

The characterization of process-related impurities is a critical aspect of Ibrutinib's drug development and manufacturing. A thorough understanding of the synthetic process, coupled with robust analytical methodologies, is essential for identifying, quantifying, and controlling these impurities. This guide provides a framework for researchers and scientists to approach the characterization of Ibrutinib impurities, ensuring the delivery of a safe and effective therapeutic agent to patients. The use of orthogonal analytical techniques and a systematic workflow, as outlined, will facilitate comprehensive impurity profiling in line with regulatory expectations.

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